molecular formula C14H14N2OS B2611193 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde CAS No. 885950-31-2

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde

Cat. No. B2611193
CAS RN: 885950-31-2
M. Wt: 258.34
InChI Key: FSSSXHKCIGOTNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying the reactivity of the compound and the types of chemical reactions it undergoes .


Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, and other relevant properties .

Scientific Research Applications

Synthesis and Characterization

Imidazole derivatives, including compounds like "2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde," are synthesized for their potential biological activities and as precursors for further chemical modifications. A study by Orhan et al. (2019) highlights the synthesis and characterization of imidazole carbaldehyde derivatives as building blocks in medicinal chemistry, demonstrating the importance of such compounds in developing new therapeutic agents (Orhan, Kose, Alkan, & Öztürk, 2019).

Catalytic Applications

Imidazole derivatives are also explored for their catalytic roles in synthesis reactions. For instance, the work by Li et al. (2015) on the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes showcases the utility of imidazole-based catalysts in organic synthesis, which could potentially include derivatives like "this compound" (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).

Biological Activities

The structural features of imidazole derivatives make them candidates for biological activity studies. Research by Sangshetti et al. (2008) on the synthesis of 2,4,5-triaryl-1H-imidazoles, for example, points towards the potential of such compounds in pharmacological applications due to their efficient synthesis and yield, hinting at the broader relevance of imidazole derivatives in drug discovery and development (Sangshetti, Kokare, Kotharkar, & Shinde, 2008).

Structural and Crystallographic Studies

The study of the crystal and molecular structures of imidazole derivatives, such as those conducted by Banu et al. (2010) and Selvanayagam et al. (2010), provides valuable information on the molecular geometry, stability, and intermolecular interactions of these compounds. These insights are crucial for understanding the physical and chemical behavior of imidazole derivatives in various conditions and could guide the design of new compounds with desired properties (Banu, Lamani, Khazi, & Begum, 2010); (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).

Mechanism of Action

If the compound has biological activity, this section would describe how the compound interacts with biological targets .

Safety and Hazards

This section would detail the safety precautions that need to be taken while handling the compound, as well as its potential hazards .

Future Directions

This would involve a discussion on potential future research directions, such as further studies on the compound’s properties, potential applications, and areas of interest .

properties

IUPAC Name

3-benzyl-2-prop-2-enylsulfanylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSSXHKCIGOTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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